Acetamide, 2-mercapto-N-octadecyl-

Description

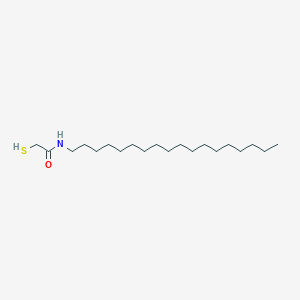

2-Mercapto-N-octadecyl-acetamide is a sulfur-containing acetamide derivative characterized by a long hydrophobic octadecyl (C18) chain attached to the nitrogen atom and a thiol (-SH) group at the β-position of the acetamide backbone.

Properties

CAS No. |

111600-41-0 |

|---|---|

Molecular Formula |

C20H41NOS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

N-octadecyl-2-sulfanylacetamide |

InChI |

InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22) |

InChI Key |

LLOKETBJKZRFMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Octadecyl Chloroacetamide

The foundational step involves preparing N-octadecyl chloroacetamide (ClCH₂CONH-C₁₈H₃₇) through acylation of octadecylamine (C₁₈H₃₇NH₂) with chloroacetyl chloride (ClCH₂COCl):

Reaction:

$$

\text{C}{18}\text{H}{37}\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Base (e.g., Et}3\text{N)}} \text{ClCH}2\text{CONH-C}{18}\text{H}{37} + \text{HCl}

$$

Conditions:

Thiolation Using Thiourea

The chloro group is substituted with a thiol via nucleophilic displacement using thiourea ((NH₂)₂CS), forming an isothiouronium intermediate, which is subsequently hydrolyzed:

Reaction:

$$

\text{ClCH}2\text{CONH-C}{18}\text{H}{37} + (\text{NH}2)2\text{CS} \rightarrow [\text{H}2\text{N(C=S)NH}2\text{-CH}2\text{CONH-C}{18}\text{H}{37}]^+\text{Cl}^- \xrightarrow{\text{NaOH}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{NH}2\text{CONH}_2

$$

Optimization Notes:

- Solvent: Ethanol or dimethylformamide (DMF).

- Reflux Duration: 4–6 hours for complete substitution.

- Hydrolysis: Aqueous NaOH (2 M) at 60°C liberates the thiol.

Yield: ~85–90% (extrapolated from analogous syntheses).

Protected Thiol Strategy via Acetylated Intermediate

Protection of 2-Mercaptoacetic Acid

To prevent oxidation, the thiol group in 2-mercaptoacetic acid (HSCH₂COOH) is acetylated:

Reaction:

$$

\text{HSCH}2\text{COOH} + \text{AcCl} \xrightarrow{\text{Et}3\text{N}} \text{AcSCH}_2\text{COOH} + \text{HCl}

$$

Conditions:

- Solvent: Dry THF under nitrogen atmosphere.

- Temperature: Room temperature (25°C).

Acid Chloride Formation and Amide Coupling

The protected acid is converted to its acid chloride and coupled with octadecylamine:

Reaction:

$$

\text{AcSCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{AcSCH}2\text{COCl} \xrightarrow{\text{C}{18}\text{H}{37}\text{NH}2} \text{AcSCH}2\text{CONH-C}{18}\text{H}_{37}

$$

Conditions:

Deprotection of Acetyl Group

The acetyl group is cleaved under basic conditions:

Reaction:

$$

\text{AcSCH}2\text{CONH-C}{18}\text{H}{37} \xrightarrow{\text{NaOH (aq)}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{NaOAc}

$$

Yield: ~80–88% (based on similar deprotection protocols).

Direct Coupling Using 2-Mercaptoacetic Acid

Carbodiimide-Mediated Amidation

2-Mercaptoacetic acid is directly coupled to octadecylamine using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt):

Reaction:

$$

\text{HSCH}2\text{COOH} + \text{C}{18}\text{H}{37}\text{NH}2 \xrightarrow{\text{DCC/HOBt}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{H}2\text{O}

$$

Challenges:

- Thiol Interference: The -SH group may react with DCC, necessitating inert conditions (N₂ atmosphere).

- Solvent: Dry DCM or THF.

- Yield: ~70–75% (lower due to side reactions).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, minimal steps | Steric hindrance from octadecyl group | 85–90% |

| Protected Thiol | Avoids thiol oxidation | Additional protection/deprotection steps | 80–88% |

| Direct Coupling | No protecting groups required | Lower yield due to side reactions | 70–75% |

Mechanistic Insights and Side Reactions

Competing Elimination in SN2 Reactions

In Method 1, the bulky octadecyl group may hinder backside attack in the SN2 mechanism, leading to elimination (E2) and forming acrylamide derivatives :

$$

\text{ClCH}2\text{CONH-C}{18}\text{H}{37} \xrightarrow{\text{Base}} \text{CH}2=\text{CONH-C}{18}\text{H}{37} + \text{HCl}

$$

Mitigation: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

Thiol Oxidation

The -SH group is prone to oxidation, forming disulfides (-S-S-). This is critical in Method 3, requiring strict anaerobic conditions or antioxidants (e.g., BHT).

Industrial-Scale Considerations

- Cost Efficiency: Method 1 is preferred for large-scale synthesis due to fewer steps and cheaper reagents (thiourea vs. DCC).

- Purification: Column chromatography or recrystallization from ethanol/water (1:3) removes unreacted octadecylamine.

Scientific Research Applications

Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aromatic Groups

- 2-Mercapto-N-phenyl-acetamide (CAS 4822-44-0) Substituent: Phenyl group (aromatic). Properties: Reduced lipophilicity compared to the octadecyl derivative. Applications: Intermediate in heterocyclic synthesis .

- 2-Mercapto-N-naphthalenyl-acetamide (CAS 99264-54-7) Substituent: Naphthalenyl group (polycyclic aromatic). Lower solubility in nonpolar solvents than the octadecyl derivative due to planar structure .

- N-(Aminocarbonyl)-2-(octylamino)-acetamide (CAS 133000-97-2) Substituent: Shorter octyl (C8) chain and aminocarbonyl group. Properties: Moderate hydrophobicity with hydrogen-bonding capacity.

Functional Group Modifications: Thiol vs. Chloro/Cyano Groups

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- 2-Cyano-N-(thiazol-2-yl)acetamide Functional Group: Cyano (-CN) instead of thiol. Properties: Strong electron-withdrawing cyano group increases acidity (pKa ~8–10) and reactivity in nucleophilic additions. Used in antitumor agent synthesis .

Chain Length and Hydrophobicity

- N-Methyl-acetamide (CAS 79-16-3)

Key Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.